3-Phenyl-2-pyridin-2-yl-1,3-thiazolidin-4-one
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Overview
Description
3-Phenyl-2-(pyridin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with phenyl and pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2-(pyridin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-2-(pyridin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-2-(pyridin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Pyridinyl derivatives: Compounds with pyridinyl groups attached to various heterocyclic rings.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to different heterocyclic systems.
Uniqueness: 3-Phenyl-2-(pyridin-2-yl)-1,3-thiazolidin-4-one stands out due to its unique combination of the thiazolidinone ring with both phenyl and pyridinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C14H12N2OS |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N2OS/c17-13-10-18-14(12-8-4-5-9-15-12)16(13)11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
OSORQNPQHNSGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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